molecular formula C14H20N2O5 B12648678 L-Ornithine (alpha-oxobenzenepropionate) CAS No. 93838-90-5

L-Ornithine (alpha-oxobenzenepropionate)

Cat. No.: B12648678
CAS No.: 93838-90-5
M. Wt: 296.32 g/mol
InChI Key: CYDIXPPRSKKSHT-VWMHFEHESA-N
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Description

L-Ornithine (alpha-oxobenzenepropionate) is a compound that combines the amino acid L-Ornithine with alpha-oxobenzenepropionate. L-Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, helping to detoxify ammonia in the liver. Alpha-oxobenzenepropionate is a derivative of benzenepropionic acid, which adds unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine (alpha-oxobenzenepropionate) typically involves the reaction of L-Ornithine with alpha-oxobenzenepropionic acid. This can be achieved through various chemical methods, including:

Industrial Production Methods

Industrial production of L-Ornithine (alpha-oxobenzenepropionate) often involves large-scale fermentation processes. These processes are optimized to increase yield and purity, utilizing immobilized enzymes and optimized transformation conditions .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine (alpha-oxobenzenepropionate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzene ring in alpha-oxobenzenepropionate allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens and nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

L-Ornithine (alpha-oxobenzenepropionate) has a wide range of applications in scientific research:

Mechanism of Action

L-Ornithine (alpha-oxobenzenepropionate) exerts its effects primarily through its role in the urea cycle. It helps in the detoxification of ammonia by converting it into urea, which is then excreted from the body. The compound also acts as a precursor for the synthesis of citrulline and arginine, which are important for protein synthesis and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

93838-90-5

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C9H8O3.C5H12N2O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,11,12);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

CYDIXPPRSKKSHT-VWMHFEHESA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN

Origin of Product

United States

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